molecular formula C10H10Cl2N2O B13522791 1-(2-Amino-4,6-dichlorophenyl)pyrrolidin-2-one

1-(2-Amino-4,6-dichlorophenyl)pyrrolidin-2-one

Cat. No.: B13522791
M. Wt: 245.10 g/mol
InChI Key: QSOYVEBUKZGPLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-4,6-dichlorophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones This compound is characterized by a pyrrolidin-2-one ring substituted with an amino group and two chlorine atoms on the phenyl ring

Chemical Reactions Analysis

1-(2-Amino-4,6-dichlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups on the compound, leading to different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(2-Amino-4,6-dichlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H10Cl2N2O

Molecular Weight

245.10 g/mol

IUPAC Name

1-(2-amino-4,6-dichlorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H10Cl2N2O/c11-6-4-7(12)10(8(13)5-6)14-3-1-2-9(14)15/h4-5H,1-3,13H2

InChI Key

QSOYVEBUKZGPLJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2Cl)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.